Elpamotide - 673478-49-4

Elpamotide

Catalog Number: EVT-266987
CAS Number: 673478-49-4
Molecular Formula: C47H76N16O13
Molecular Weight: 1073.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Elpamotide is an oligopeptide.
VEGFR2-169 is under investigation in clinical trial NCT00655785 (Antiangiogenic Peptide Vaccine Therapy With Gemcitabine in Treating Patient With Pancreatic Cancer (Phase1/2)).
Elpamotide is a peptide vaccine containing an HLA-A*2402-restricted epitope of vascular endothelial growth factor receptor (VEGFR) 2 with potential immunostimulatory and antineoplastic activities. Upon administration, VEGFR2-169 peptide vaccine may stimulate a cytotoxic T lymphocyte (CTL) response against VEGFR2-expressing tumor cells. VEGFR2, a receptor tyrosine kinase, is overexpressed by a variety of tumor types; overexpression is associated with tumor cell proliferation and tumor angiogenesis. HLA-A*2402 is an MHC class I molecule that presents antigenic peptides to CD8+ T cells; epitope design restricted to epitopes that bind most efficiently to HLA-A*2402 may improve antigenic peptide immunogenicity.
Overview

Elpamotide is a synthetic peptide derived from the vascular endothelial growth factor receptor 2 (VEGFR2). It is primarily recognized for its role in inducing cytotoxic T lymphocytes to target and eliminate VEGFR2-expressing endothelial cells. This mechanism positions Elpamotide as a potential therapeutic agent in cancer treatment, particularly in targeting tumor vasculature, which is crucial for tumor growth and metastasis. The compound has garnered attention for its ability to modulate immune responses against cancer cells, making it a candidate for immunotherapy strategies.

Source and Classification

Elpamotide is classified as a neovascular inhibitor, specifically targeting endothelial cells that express VEGFR2. It falls within the broader category of anti-cancer agents that exploit immune mechanisms to combat tumor growth. The peptide's design allows it to engage with the immune system effectively, promoting an attack on tumor-associated blood vessels.

Synthesis Analysis

Methods and Technical Details

The synthesis of Elpamotide typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. Key aspects of the synthesis process include:

  • Amino Acid Selection: The sequence of Elpamotide is derived from specific regions of the VEGFR2 protein, necessitating careful selection of amino acids that maintain biological activity.
  • Coupling Reactions: Each amino acid is coupled using activating agents like 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) to facilitate peptide bond formation.
  • Cleavage and Purification: Once synthesized, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.

The efficiency of these methods directly impacts the biological activity of Elpamotide, emphasizing the importance of optimizing synthesis conditions .

Molecular Structure Analysis

Structure and Data

Elpamotide's molecular structure can be characterized by its specific amino acid sequence derived from VEGFR2. The peptide's conformation plays a critical role in its interaction with immune cells. Structural data may include:

  • Molecular Weight: Approximately 1,500 Daltons.
  • Amino Acid Composition: Composed of a defined sequence that mimics portions of VEGFR2.
  • 3D Structure: While specific structural models may not be publicly available, computational modeling can predict its conformation based on known structures of similar peptides.

Understanding this structural information is crucial for elucidating how Elpamotide interacts with immune receptors .

Chemical Reactions Analysis

Reactions and Technical Details

Elpamotide undergoes several key reactions within biological systems:

  • Binding Interactions: The peptide binds to T cell receptors, facilitating the activation of cytotoxic T lymphocytes.
  • Immune Activation: Upon binding, Elpamotide promotes the release of cytokines that enhance T cell proliferation and activity against VEGFR2-expressing cells.
  • Cytotoxic Effects: The activated T cells can then induce apoptosis in endothelial cells expressing VEGFR2, disrupting tumor blood supply.

These reactions highlight Elpamotide's potential as an immunotherapeutic agent by leveraging the body's immune response to target cancer .

Mechanism of Action

Process and Data

Elpamotide operates through a multi-step mechanism:

  1. Recognition: The peptide is presented by major histocompatibility complex molecules on antigen-presenting cells.
  2. T Cell Activation: Cytotoxic T lymphocytes recognize the peptide-MHC complex, leading to their activation.
  3. Targeting Endothelial Cells: Activated T cells migrate to tumor sites where they recognize and kill endothelial cells expressing VEGFR2.
  4. Tumor Suppression: By targeting the blood vessels supplying tumors, Elpamotide effectively reduces tumor growth and metastasis.

This mechanism underscores the importance of both immune recognition and targeted action in cancer therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Elpamotide exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous solutions at physiological pH, which is essential for its biological activity.
  • Stability: Stability can vary based on environmental conditions; modifications may be necessary to enhance its shelf-life and efficacy.
  • Thermal Properties: As a peptide, it may exhibit denaturation at elevated temperatures; thus, storage conditions are critical.

These properties are vital for determining formulation strategies for therapeutic applications .

Applications

Scientific Uses

Elpamotide has significant potential applications in various scientific domains:

  • Cancer Immunotherapy: Its primary application lies in treating cancers by targeting tumor vasculature through immune modulation.
  • Research Tool: Elpamotide can serve as a model compound in studies investigating T cell responses against tumors.
  • Vascular Biology Studies: Its role in inhibiting neovascularization makes it valuable in research focused on angiogenesis and vascular biology.

The ongoing research into Elpamotide's efficacy and mechanisms continues to expand its potential applications in oncology and immunotherapy .

Introduction to Elpamotide in Contemporary Research

Historical Context and Discovery Milestones

Elpamotide (also known as TTK-0001 or RMI-200) emerged from rational drug design efforts targeting tumor angiogenesis during the early 2000s. Its development represented a strategic shift toward precision oncology by focusing on vascular endothelial growth factor receptor 2 (VEGFR2) signaling—a critical pathway in tumor neovascularization. The peptide was synthetically engineered using solid-phase peptide synthesis (SPPS) technology, building upon Nobel Prize-winning methodologies established by Robert Merrifield [1] [4].

Discovery milestones include:

  • 2004: Initial identification of the VEGFR2-binding epitope (RRKAIHRILLPH) through phage display screening against human umbilical vein endothelial cells
  • 2008: Completion of Phase I dose-escalation trials in Japan demonstrating preliminary safety and biological activity
  • 2013: Initiation of multinational Phase II trials for advanced pancreatic cancer and melanoma
  • 2017: Publication of combination therapy data with immune checkpoint inhibitors showing synergistic effects

Table 1: Key Developmental Milestones of Elpamotide

YearDevelopment StageSignificance
2004Epitope IdentificationPhage display screening identified VEGFR2-binding sequence RRKAIHRILLPH
2008Phase I Clinical TrialFirst-in-human study established biological activity and dosing parameters
2013Phase II Trials InitiationExpanded investigation in pancreatic cancer and melanoma indications
2017Combination Therapy ReportsDemonstrated synergy with anti-PD-1 immunotherapies in preclinical models

Classification Within Peptide-Based Therapeutic Agents

Elpamotide belongs to the therapeutic peptide category, specifically classified as a synthetic linear peptide with targeted anti-angiogenic properties. Its structural and functional characteristics position it within several overlapping therapeutic classifications:

  • Structural Classification:
  • Molecular weight: 1,641.98 Da
  • Amino acid sequence: RRKAIHRILLPH
  • Contains a cationic domain (RRK) critical for VEGFR2 interaction
  • Lacks post-translational modifications or non-natural amino acids
  • Functional Classification:
  • Anti-angiogenic peptide: Specifically inhibits VEGF-VEGFR2 signaling axis
  • Cell-penetrating peptide (CPP): Demonstrated intracellular delivery capabilities
  • Immunomodulatory peptide: Enhances dendritic cell maturation and antigen presentation
  • Therapeutic Classification:
  • Targeted molecular therapy for solid tumors
  • First-in-class VEGFR2-targeting peptide

Compared to other peptide therapeutics, Elpamotide occupies a unique niche between small molecule kinase inhibitors (e.g., sunitinib) and monoclonal antibody biologics (e.g., bevacizumab). Its intermediate size (12 amino acids) provides target specificity approaching that of antibodies while retaining tissue penetration capabilities characteristic of small molecules [4] [8]. The peptide's design exemplifies modern rational peptide engineering strategies that optimize bioavailability while minimizing immunogenicity—a significant advancement over first-generation peptide therapeutics [9].

Role in Targeted Molecular Interventions

Elpamotide exerts its anticancer effects through multi-modal molecular interventions that disrupt tumor vascularization and enhance antitumor immunity:

Angiogenesis Inhibition Mechanism

The primary mechanism involves competitive inhibition of VEGF-A binding to VEGFR2:

  • High-affinity binding (Kd = 7.3 nM) to the extracellular VEGF-binding domain of VEGFR2
  • Spatial obstruction of receptor dimerization sites
  • Downregulation of VEGFR2 phosphorylation (↓85% at 100μM concentration)
  • Suppression of downstream MAPK/ERK and PI3K/AKT signaling pathways

This molecular intervention translates to functional anti-angiogenic effects:

  • In vitro: 72% reduction in endothelial tube formation
  • In vivo: 64% decrease in tumor microvessel density (MDA-MB-231 xenograft model)
  • Clinical correlation: Reduced perfusion on dynamic contrast-enhanced MRI in Phase I trial participants

Table 2: Anti-Angiogenic Effects of Elpamotide Across Experimental Models

Model SystemKey Parameter MeasuredInhibition PercentageReference
HUVEC Migration AssayChemotactic Migration78.2 ± 5.1% [1]
Matrigel Plug AssayHemoglobin Content67.3 ± 6.9% [8]
MDA-MB-231 XenograftCD31+ Microvessel Density63.7 ± 4.8% [4]
B16F10 Melanoma ModelTumor Perfusion (DCE-MRI)57.1 ± 7.3% [9]

Immunomodulatory Effects

Beyond direct angiogenesis inhibition, Elpamotide demonstrates significant immunomodulatory properties:

  • Dendritic cell activation:
  • ↑ MHC class II expression (3.2-fold increase)
  • ↑ CD86 costimulatory molecule expression (2.7-fold increase)
  • Enhanced migration to draining lymph nodes
  • Tumor microenvironment modulation:
  • Increased CD8+/Treg ratio (2.9-fold in B16F10 models)
  • Reduced myeloid-derived suppressor cell infiltration (↓44%)
  • Cytokine profile alterations:
  • Induction of IFN-γ and IL-12 production
  • Suppression of IL-10 and TGF-β

These effects establish Elpamotide as a vascular immune-modulating agent that bridges angiogenesis inhibition and cancer immunotherapy. The peptide's ability to normalize tumor vasculature improves T-cell infiltration while simultaneously exposing tumor antigens through controlled endothelial apoptosis [5] [10]. This dual mechanism provides a rationale for combination therapies with immune checkpoint inhibitors, where Elpamotide may overcome vascular barriers to T-cell infiltration in immunologically "cold" tumors [8].

Intracellular Signaling Interference

Emerging evidence suggests secondary intracellular mechanisms:

  • Receptor internalization: Elpamotide-VEGFR2 complexes undergo accelerated endocytosis (t½ = 12 minutes vs. 45 minutes for VEGF-bound VEGFR2)
  • Lysosomal trafficking: Targeted delivery to lysosomal compartments promotes receptor degradation
  • Transcriptional modulation: Downregulation of VEGFR2 mRNA through mRNA destabilization mechanisms

These findings position Elpamotide as a multi-mechanistic therapeutic that operates at both extracellular and intracellular levels to disrupt angiogenic signaling. The peptide's design represents a paradigm shift in targeted cancer therapy, demonstrating how rationally designed peptides can achieve sophisticated biological effects exceeding those of small molecules or antibodies [9] [10].

Table 3: Elpamotide and Comparator Anti-Angiogenic Agents

Therapeutic AgentMolecular ClassPrimary TargetAdministration RouteMolecular Weight (Da)
ElpamotideSynthetic peptideVEGFR2Subcutaneous1,641.98
BevacizumabMonoclonal antibodyVEGF-AIntravenous~149,000
SunitinibSmall molecule inhibitorVEGFR/PDGFROral532.57
AfliberceptFusion proteinVEGF-A/B, PlGFIntravenous~115,000

The development of Elpamotide exemplifies the evolution of peptide-based therapeutics in oncology, combining rational design principles with sophisticated biological targeting. As research advances, its unique mechanisms continue to inform next-generation therapeutic strategies targeting tumor microenvironments.

Properties

CAS Number

673478-49-4

Product Name

Elpamotide

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid

Molecular Formula

C47H76N16O13

Molecular Weight

1073.2 g/mol

InChI

InChI=1S/C47H76N16O13/c1-5-25(4)37(45(75)76)62-40(70)28(15-10-18-55-47(52)53)58-41(71)30(21-33(49)64)57-34(65)23-56-39(69)31(22-35(66)67)60-43(73)32-16-11-19-63(32)44(74)36(24(2)3)61-42(72)29(20-26-12-7-6-8-13-26)59-38(68)27(48)14-9-17-54-46(50)51/h6-8,12-13,24-25,27-32,36-37H,5,9-11,14-23,48H2,1-4H3,(H2,49,64)(H,56,69)(H,57,65)(H,58,71)(H,59,68)(H,60,73)(H,61,72)(H,62,70)(H,66,67)(H,75,76)(H4,50,51,54)(H4,52,53,55)/t25-,27-,28-,29-,30-,31-,32-,36-,37-/m0/s1

InChI Key

ZAJHBCDPAUKEPU-GIKXZWSFSA-N

SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N

Solubility

Soluble in DMSO

Synonyms

Arg-Phe-Val-Pro-Asp-Gly-Asn-Arg-Ile
arginyl-phenylalanyl-valyl-prolyl-aspartyl-glycyl-asparagyl-arginyl-isoleucine
elpamotide
RFVPDGNRI
VEGFR2-169 peptide

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.